molecular formula C8H7BrN2O2S B3287938 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 849068-04-8

5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3287938
CAS No.: 849068-04-8
M. Wt: 275.12 g/mol
InChI Key: JFTATERJBPGPHX-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 849068-04-8) is a high-value chemical intermediate in medicinal chemistry and oncology research. This brominated and sulfonylated 7-azaindole derivative serves as a key synthetic precursor for the development of potent c-Met kinase inhibitors . The compound's core structure is designed to form critical hydrogen bonds with the kinase hinge region of the c-Met enzyme, a recognized therapeutic target for a wide range of solid tumors due to its role in cell proliferation, migration, and survival . The bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse structure-activity relationships, while the methylsulfonyl group at the 1-position acts as a protective and functional moiety in synthetic routes . With a molecular formula of C 8 H 7 BrN 2 O 2 S and a molecular weight of 275.12 g/mol, this compound is offered with a purity of 95% or higher . It is recommended to be stored sealed in a dry environment at 2-8°C and is typically shipped at room temperature . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

5-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTATERJBPGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677978
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-04-8
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the methylsulfonyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrrolopyridine.

Scientific Research Applications

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be employed as a probe to study biological processes and molecular interactions.

    Catalysis: The compound can be used as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(methylsulfonyl)pyridine: Similar in structure but lacks the pyrrolopyridine core.

    5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylsulfonyl group on the pyrrolopyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including antiproliferative effects, enzyme inhibition, and structure-activity relationships.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C8H8BrN2O2SC_8H_8BrN_2O_2S and a molecular weight of approximately 277.13 g/mol. The presence of the bromine atom and the methylsulfonyl group contributes to its unique reactivity and biological properties.

1. Antiproliferative Activity

Numerous studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrrolo[2,3-b]pyridine showed potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death . The compound's mechanism appears to involve disruption of microtubule dynamics, which is critical for cell division.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Inhibition of tubulin assembly
MCF-74.5Induction of apoptosis
A5496.0Cell cycle arrest in G2/M phase

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes relevant to cancer progression. Notably, it has been identified as a promising inhibitor of several protein kinases, which are crucial for signaling pathways involved in cell proliferation and survival.

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)Selectivity Index
V600EBRAF0.49High
DYRK1A0.75Moderate
PI3Kα1.20Moderate

Case Study 1: In Vivo Efficacy

In an in vivo study involving xenograft models of human tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in treating brain tumors .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance biological activity. For example, substituting different groups at the 5-position significantly influenced both potency and selectivity against targeted kinases. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1^1H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 8.5–8.7 ppm, doublets, J = 2.1–3.2 Hz) confirm pyrrolo-pyridine core .
  • Methylsulfonyl group protons (singlet at δ 3.2–3.5 ppm) .
    • 13^13C NMR : Methylsulfonyl carbon appears at δ ~40 ppm, while aromatic carbons range from δ 110–150 ppm .
  • X-ray Crystallography : Planar fused-ring system (r.m.s. deviation <0.02 Å) and intermolecular N–H⋯N hydrogen bonds validate the structure .

What strategies enable regioselective functionalization at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core?

Q. Advanced

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl/heteroaryl boronic acids to introduce substituents at the 5-position. Example: 5-(4-trifluoromethylphenyl) derivatives achieve 87% yield using K2_2CO3_3 in toluene/ethanol .
    • Sonogashira Coupling : For alkynyl groups at the 3-position, react 3-iodo intermediates with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis .
      Challenges : Competing side reactions at the 1-position require protecting groups (e.g., tosyl) during functionalization .

How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Q. Advanced

  • Core Modifications :
    • 5-Position : Bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance hydrophobic interactions in enzyme pockets (e.g., FGFR1 inhibitors) .
    • 3-Position : Electron-withdrawing groups (e.g., nitro, cyano) improve binding affinity via hydrogen bonding with residues like Asp641 .
  • Methodology :
    • Molecular Docking : Prioritize substituents that fit hydrophobic pockets (e.g., G485 in FGFR1) .
    • In Vitro Screening : Test analogs against kinase panels to validate selectivity .

How do researchers resolve contradictions in reported reaction yields for similar synthetic protocols?

Q. Advanced

  • Variable Analysis :
    • Catalyst Loading : Pd(PPh3_3)4_4 at 2 mol% vs. 5 mol% can alter Suzuki coupling yields by 10–15% .
    • Purification : Flash chromatography (heptane/ethyl acetate vs. dichloromethane/methanol) impacts recovery rates .
  • Case Study : 5-Bromo-3-nitro derivatives show 74–94% yields depending on boronic acid reactivity (electron-deficient aryl groups react faster) .

What purification techniques are optimal for isolating this compound?

Q. Basic

  • Silica Gel Chromatography : Use gradient elution (e.g., 90:10 dichloromethane/ethyl acetate) to separate sulfonylated products from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 178–180°C) .

How can computational methods enhance the design of derivatives with improved solubility?

Q. Advanced

  • LogP Prediction : Tools like MarvinSketch calculate partition coefficients to balance hydrophobicity (target LogP <3 for better aqueous solubility).
  • Solubility Screening : Introduce polar groups (e.g., -OH, -COOH) at the 5-position while monitoring SAR trade-offs .

What analytical methods validate the stability of this compound under physiological conditions?

Q. Advanced

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track decomposition by 1^1H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.